molecular formula C15H10F3N B3349903 2-(4-Trifluoromethyl-phenyl)-1H-indole CAS No. 243971-02-0

2-(4-Trifluoromethyl-phenyl)-1H-indole

Cat. No.: B3349903
CAS No.: 243971-02-0
M. Wt: 261.24 g/mol
InChI Key: QZPAJNQQHGFLSK-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethyl-phenyl)-1H-indole is an organic compound that features an indole core substituted with a trifluoromethyl group at the para position of the phenyl ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethyl-phenyl)-1H-indole typically involves the construction of the indole core followed by the introduction of the trifluoromethyl group. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by trifluoromethylation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethyl-phenyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-diones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated indoles.

Scientific Research Applications

2-(4-Trifluoromethyl-phenyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethyl-phenyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The indole core can engage in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-indole: Lacks the trifluoromethyl group, resulting in different electronic properties and biological activity.

    2-(4-Methyl-phenyl)-1H-indole: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and reactivity.

    2-(4-Chloro-phenyl)-1H-indole: The chloro group has different electron-withdrawing effects compared to the trifluoromethyl group.

Uniqueness

2-(4-Trifluoromethyl-phenyl)-1H-indole is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N/c16-15(17,18)12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)19-14/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPAJNQQHGFLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438985
Record name 2-(4-Trifluoromethyl-phenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243971-02-0
Record name 2-(4-Trifluoromethyl-phenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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